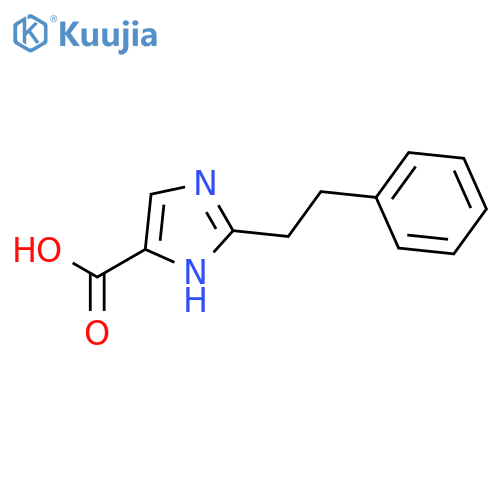Cas no 175210-33-0 (2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)

175210-33-0 structure
商品名:2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid
CAS番号:175210-33-0
MF:C12H12N2O2
メガワット:216.235882759094
MDL:MFCD16727271
CID:1107785
PubChem ID:18469060
2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid
- 2-(2-phenylethyl)imidazole-4-carboxylic acid
- US9487462, 36
- AKOS011534095
- 2-Phenethyl-1H-imidazole-4-carboxylic acid
- AIJIZYHCPGYPLP-UHFFFAOYSA-N
- BDBM256145
- MFCD16727271
- DB-312523
- 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid
- SCHEMBL948426
- SCHEMBL9938772
- 175210-33-0
-
- MDL: MFCD16727271
- インチ: InChI=1S/C12H12N2O2/c15-12(16)10-8-13-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)
- InChIKey: AIJIZYHCPGYPLP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCC2=NC=C(N2)C(=O)O
計算された属性
- せいみつぶんしりょう: 216.089877630g/mol
- どういたいしつりょう: 216.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 66Ų
2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ28398-100g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 100g |
$9088.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28398-2g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 2g |
$1753.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28398-5g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 5g |
$2405.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28398-10g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 10g |
$3328.00 | 2024-04-20 | |
| abcr | AB425302-1 g |
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 1 g |
€751.00 | 2023-07-18 | ||
| Chemenu | CM330328-1g |
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95%+ | 1g |
$742 | 2023-01-19 | |
| abcr | AB425302-1g |
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid; . |
175210-33-0 | 1g |
€751.00 | 2025-02-20 | ||
| A2B Chem LLC | AJ28398-25g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 25g |
$4633.00 | 2024-04-20 | |
| abcr | AB425302-5g |
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid; . |
175210-33-0 | 5g |
€1461.00 | 2025-02-20 | ||
| A2B Chem LLC | AJ28398-1g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 1g |
$1280.00 | 2024-04-20 |
2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
175210-33-0 (2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid) 関連製品
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:175210-33-0)2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):445.0/866.0